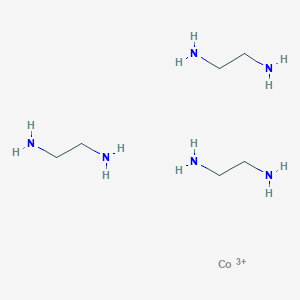
Tris(ethylenediamine)cobalt(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(ethylenediamine)cobalt(III), also known as Tris(ethylenediamine)cobalt(III), is a useful research compound. Its molecular formula is C6H24CoN6+3 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
The exact mass of the compound Tris(ethylenediamine)cobalt(III) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tris(ethylenediamine)cobalt(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(ethylenediamine)cobalt(III) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characteristics
Tris(ethylenediamine)cobalt(III) chloride, represented as [Co(en)₃]Cl₃, is synthesized through the oxidation of cobalt(II) salts in the presence of ethylenediamine. The reaction typically yields a stable octahedral complex with a trigonally distorted geometry. The compound can be isolated in various hydrated forms, exhibiting different stoichiometries depending on crystallization conditions .
Key Structural Features:
- Coordination Geometry: The cobalt center is octahedrally coordinated by three bidentate ethylenediamine ligands.
- Stereochemistry: The complex can exist as two enantiomers (Δ and Λ), which are important for studying chirality in coordination chemistry .
- Hydration States: Various hydrated forms include dihydrates and trihydrates, which influence the physical properties of the complex .
Coordination Chemistry
Tris(ethylenediamine)cobalt(III) has played a pivotal role in the development of coordination chemistry. Alfred Werner's work with this complex helped establish fundamental principles regarding octahedral coordination and chirality in metal complexes. It is commonly used in undergraduate laboratory courses to demonstrate these concepts through optical resolution experiments .
Catalysis
The complex exhibits catalytic properties in various chemical reactions:
- Oxidation Reactions: Tris(ethylenediamine)cobalt(III) can act as a catalyst for oxidation reactions involving alcohols and other substrates, often enhancing reaction rates significantly.
- Electrocatalysis: Recent studies have explored its use in electrocatalytic processes, particularly in fuel cells and electrochemical sensors due to its redox properties .
Biomedical Applications
The compound's stability and biocompatibility make it a candidate for biomedical applications:
- Drug Delivery Systems: Its ability to form stable complexes with various biomolecules allows for potential use in targeted drug delivery systems.
- Antimicrobial Activity: Some studies suggest that cobalt complexes exhibit antimicrobial properties, which could be harnessed in medical treatments .
Nanomaterials
Tris(ethylenediamine)cobalt(III) serves as a precursor for synthesizing cobalt-based nanoparticles, which have applications in:
- Magnetic Materials: The nanoparticles exhibit unique magnetic properties useful in data storage and magnetic resonance imaging.
- Catalysts for Chemical Reactions: The high surface area of nanoparticles enhances their catalytic efficiency compared to bulk materials .
Coordination Polymers
The complex can be utilized to create coordination polymers with interesting structural and electronic properties. These materials are being investigated for applications in gas storage, separation technologies, and as functional materials in electronics .
Case Studies
Propriétés
Numéro CAS |
14878-41-2 |
|---|---|
Formule moléculaire |
C6H24CoN6+3 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
cobalt(3+);ethane-1,2-diamine |
InChI |
InChI=1S/3C2H8N2.Co/c3*3-1-2-4;/h3*1-4H2;/q;;;+3 |
Clé InChI |
JHBWUDJPQWKJHP-UHFFFAOYSA-N |
SMILES |
C(CN)N.C(CN)N.C(CN)N.[Co+3] |
SMILES canonique |
C(CN)N.C(CN)N.C(CN)N.[Co+3] |
Key on ui other cas no. |
14878-41-2 |
Numéros CAS associés |
13408-73-6 (trichloride) |
Synonymes |
Co(en)3 cobalt(III) tris(ethylenediamine) tris(ethylenediamine)cobalt(III) tris(ethylenediamine)cobalt(III) triiodide tris(ethylenediamine)cobalt(III), hydrate, tribromide tris(ethylenediamine)cobalt(III), trichloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















